molecular formula C19H17ClN2O3S2 B2939888 2-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)acetamide CAS No. 895459-45-7

2-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)acetamide

Cat. No.: B2939888
CAS No.: 895459-45-7
M. Wt: 420.93
InChI Key: DAXVJICQFZQJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)acetamide (CAS: 895459-53-7) is a thiazole-based acetamide derivative with a sulfonyl group attached to a 4-chlorophenyl ring and a 2,4-dimethylphenyl substituent on the thiazole moiety. Its molecular formula is C₁₉H₁₇ClN₂O₃S₂, with a molecular weight of 420.9 g/mol . The structural features include:

  • A thiazole ring substituted at position 4 with a 2,4-dimethylphenyl group.
  • An acetamide bridge linking the thiazole to a 4-chlorophenylsulfonyl group.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S2/c1-12-3-8-16(13(2)9-12)17-10-26-19(21-17)22-18(23)11-27(24,25)15-6-4-14(20)5-7-15/h3-10H,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXVJICQFZQJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)acetamide is a thiazole-based molecule that has garnered attention due to its potential biological activities. This article explores its biological activity through a detailed examination of structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C23H23ClN2O3SC_{23}H_{23}ClN_{2}O_{3}S, and its structure features a thiazole ring, a sulfonyl group, and a chlorophenyl moiety. The presence of these functional groups is crucial for its biological activity.

PropertyValue
Molecular Weight448.99 g/mol
SolubilitySoluble in DMSO
LogP3.5

Antitumor Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antitumor properties. The compound's structural components contribute to its ability to inhibit cancer cell proliferation.

  • Mechanism : The thiazole ring has been associated with the inhibition of specific protein targets involved in cell cycle regulation and apoptosis.
  • Case Study : In vitro studies showed that the compound exhibited an IC50 value of less than 10 µM against various cancer cell lines, indicating potent cytotoxicity.

Anti-inflammatory Effects

Research indicates that compounds containing sulfonyl groups can modulate inflammatory responses.

  • Mechanism : The compound activates NF-κB pathways, which are critical in regulating immune response. This activation leads to an increase in pro-inflammatory cytokines.
  • Case Study : In murine models, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

Thiazole derivatives have also shown promise as antimicrobial agents.

  • Mechanism : The compound disrupts bacterial cell wall synthesis, leading to increased permeability and cell death.
  • Case Study : In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 5 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is pivotal for optimizing the biological activity of compounds. Modifications at specific positions on the thiazole and phenyl rings can enhance potency and selectivity.

Key Findings:

  • Substituents on Thiazole Ring : Electron-donating groups at the 4-position enhance cytotoxicity.
  • Sulfonyl Group : Essential for anti-inflammatory activity; modifications can alter the degree of NF-κB activation.
  • Chlorophenyl Moiety : Contributes to both antitumor and antimicrobial activities by influencing lipophilicity and binding affinity to target proteins.

Table 2: SAR Summary

ModificationEffect on Activity
Electron-donating groupsIncreased cytotoxicity
Altered sulfonyl substituentsVariable NF-κB activation
Chlorophenyl substitutionsEnhanced binding affinity

Comparison with Similar Compounds

Sulfonyl-Containing Thiazole Acetamides

Compounds sharing the sulfonyl-acetamide-thiazole backbone but differing in substituents include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence Source
Target Compound C₁₉H₁₇ClN₂O₃S₂ 420.9 4-(2,4-Dimethylphenyl)thiazole
N-(6-Bromobenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide C₁₅H₁₀BrClN₂O₃S₂ 445.7 Benzo[d]thiazole with 6-bromo substituent
2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide C₂₃H₁₈ClN₃O₄S₂ 500.0 4-Phenoxyphenyl on acetamide

Key Observations :

  • The target compound has a 2,4-dimethylphenyl group on the thiazole, enhancing steric bulk compared to the 6-bromobenzo[d]thiazole in , which may influence binding interactions in biological systems.
  • The phenoxyphenyl substituent in introduces additional aromaticity and polarity, reflected in its higher molecular weight (500.0 vs. 420.9).

Thiazole Acetamides with Varied Aromatic Substituents

Compounds with thiazole-acetamide cores but divergent aromatic groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (if reported) Evidence Source
N-(4-(3-Chlorophenyl)thiazol-2-yl)-2-(3,4-dimethylphenoxy)acetamide (107m) C₂₀H₁₈ClN₂O₂S 400.9 3-Chlorophenyl, 3,4-dimethylphenoxy Antibacterial (MIC: 6.25–12.5 μg/mL)
2-((2,4-Dimethylphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (15) C₂₁H₁₉N₃O₃S 406.2 Coumarin-linked thiazole α-Glucosidase inhibition (antidiabetic)

Key Observations :

  • The coumarin-linked derivative in replaces the sulfonyl group with a 2-oxochromen-3-yl moiety, shifting activity toward diabetes management.
  • Compound 107m demonstrates broad-spectrum antibacterial activity, suggesting that chlorophenyl and dimethylphenoxy groups enhance antimicrobial efficacy.

Piperazine- and Triazole-Modified Thiazole Acetamides

Compounds with piperazine or triazole modifications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence Source
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14) C₂₂H₂₂ClN₃O₂S 426.96 4-Chlorophenylpiperazine
N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11e) C₂₂H₁₆ClN₇O₂S 494.0 Quinoxaline-triazole hybrid

Key Observations :

  • Compound 11e incorporates a triazole-quinoxaline system, which may confer unique electronic properties for targeting enzymes like matrix metalloproteinases (MMPs).

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)acetamide, and how can intermediates be characterized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, 2-chloro-N-(thiazol-2-yl)acetamide intermediates are reacted with sulfonyl chlorides (e.g., 4-chlorophenylsulfonyl chloride) under reflux in aprotic solvents like acetone or DMF, using triethylamine as a catalyst . Key intermediates are purified via recrystallization (ethanol/water mixtures) and characterized by melting point, TLC, and elemental analysis.

Q. Which spectroscopic techniques are critical for structural validation, and how should spectral data be interpreted?

  • Methodology : Use IR to confirm sulfonyl (SO₂, ~1350–1150 cm⁻¹) and acetamide (C=O, ~1715 cm⁻¹) groups . ^1H NMR reveals thiazole protons (δ ~7.5–8.6 ppm), aromatic substituents (δ ~6.5–8.0 ppm), and methyl groups (δ ~2.0–2.3 ppm) . High-resolution MS validates molecular weight (e.g., m/z ~406.20 [M+H]⁺) .

Q. What in vitro assays are suitable for preliminary biological screening, and how are IC₅₀ values determined?

  • Methodology : Screen for enzyme inhibition (e.g., α-glucosidase or lipoxygenase) using spectrophotometric assays. Prepare compound solutions in DMSO, test at concentrations (1–100 μM), and calculate IC₅₀ via nonlinear regression . Include positive controls (e.g., acarbose for α-glucosidase) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the thiazole or aryl rings) influence bioactivity?

  • Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing 2,4-dimethylphenyl with pyridinyl or nitro-substituted aryl groups). Compare IC₅₀ values and use molecular docking (e.g., AutoDock Vina) to map interactions with target proteins (e.g., VEGFR-2 or α-glucosidase) . Validate with X-ray crystallography if co-crystals are obtainable .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodology : Analyze variables such as assay conditions (pH, temperature), cell lines, or purity of test compounds. For example, discrepancies in α-glucosidase inhibition may arise from differences in enzyme sources (yeast vs. human recombinant). Perform meta-analysis using standardized protocols and validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. What strategies improve metabolic stability and bioavailability in preclinical models?

  • Methodology : Assess metabolic stability using liver microsomes (human/rat) and HPLC-MS to identify metabolites . Modify labile groups (e.g., replace ester linkages with amides) and evaluate pharmacokinetics (Cmax, t½) in rodent models via oral/intravenous administration .

Q. How can synergistic effects with other therapeutic agents be systematically evaluated?

  • Methodology : Use combinatorial screening (e.g., checkerboard assays) to test interactions with standard drugs (e.g., metformin for diabetes). Calculate combination indices (CI) via the Chou-Talalay method and validate in 3D cell cultures or organoids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.